molecular formula C7H11NO2 B2500145 [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol CAS No. 2413870-74-1

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol

Cat. No.: B2500145
CAS No.: 2413870-74-1
M. Wt: 141.17
InChI Key: WATXWVGJDKSHQV-UHFFFAOYSA-N
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Description

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the methanol moiety, making it an alcohol. The structure of this compound includes a propan-2-yl group attached to the fourth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an α-haloketone and hydroxylamine can lead to the formation of the oxazole ring. The subsequent introduction of the propan-2-yl group can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can interact with enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but contains a triazole ring instead of an oxazole ring.

    [4-(propan-2-yl)-1,2-thiazol-3-yl]methanol: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and ability to form hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

(4-propan-2-yl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXWVGJDKSHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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